tert-Butyl 2,6-Dichloroisonicotinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,6-Dichloroisonicotinate typically involves the esterification of 2,6-dichloroisonicotinic acid with tert-butyl alcohol . One common method includes the use of di-tert-butyl dicarbonate as a reagent in the presence of 4-dimethylaminopyridine and triethylamine . The reaction is carried out in 1-methyl-2-pyrrolidinone at room temperature for about 19 hours . The product is then purified through a series of washing and filtration steps .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reaction vessels and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,6-Dichloroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 2,6-dichloroisonicotinic acid .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Ester Hydrolysis: This reaction typically requires acidic or basic conditions .
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Ester Hydrolysis: The major product is 2,6-dichloroisonicotinic acid .
Scientific Research Applications
tert-Butyl 2,6-Dichloroisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research includes its potential use in developing new pharmaceuticals.
Industry: It serves as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl 2,6-Dichloroisonicotinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can affect various biochemical pathways, making it useful in research focused on enzyme function and regulation .
Comparison with Similar Compounds
- 2,6-Dichloroisonicotinic Acid
- tert-Butyl 2,6-Dichloropyridine-4-carboxylate
- 2,6-Dichloro-4-pyridinecarboxylic Acid tert-Butyl Ester
Comparison: tert-Butyl 2,6-Dichloroisonicotinate is unique due to its specific ester functional group, which imparts different chemical properties compared to its analogs . For instance, the tert-butyl ester group makes it more lipophilic, affecting its solubility and reactivity .
Properties
IUPAC Name |
tert-butyl 2,6-dichloropyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)6-4-7(11)13-8(12)5-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRVIRHWKQKSAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626704 | |
Record name | tert-Butyl 2,6-dichloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75308-46-2 | |
Record name | tert-Butyl 2,6-dichloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.